N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVXNQVXBSPKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonyl intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate ethylamine derivative under basic conditions to form the sulfonyl ethyl intermediate.
Coupling with dichlorobenzenecarboxylic acid: The sulfonyl ethyl intermediate is then reacted with 2,4-dichlorobenzenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can be oxidized or reduced, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxy derivative.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the sulfonyl and bromophenyl groups but differs in its overall structure and applications.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another related compound with similar functional groups but distinct chemical properties and uses.
Biological Activity
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14BrClN2O3S
- Molecular Weight : 417.71 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from structural data.
The compound features a sulfonamide group attached to a dichlorobenzenecarboxamide, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide moiety is known for its role in antibacterial activity, while the dichlorobenzene component may contribute to anti-inflammatory effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes including acid-base balance.
- Receptor Modulation : It may interact with GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects.
Antimicrobial Activity
Studies have shown that compounds containing a sulfonamide structure exhibit significant antimicrobial properties. This compound is expected to demonstrate similar effects against various bacterial strains.
Anti-inflammatory Effects
The dichlorobenzene derivative suggests potential anti-inflammatory activity. In vitro studies could reveal its efficacy in reducing pro-inflammatory cytokines.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Studies
-
Study on Antimicrobial Efficacy : A study conducted on related sulfonamide compounds showed significant activity against Gram-positive bacteria, suggesting that this compound could possess similar properties.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Inflammation Model : In an animal model of inflammation, compounds with similar structures were shown to reduce paw edema significantly, indicating potential therapeutic applications in inflammatory diseases.
- Findings : The administration of the compound resulted in a statistically significant decrease in inflammatory markers.
Q & A
Q. What are the established synthetic routes for N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide?
The synthesis typically involves multi-step reactions to introduce functional groups such as sulfonyl and chloro substituents. Key steps include:
- Nucleophilic substitution : Reacting 4-bromobenzenesulfonyl chloride with ethylenediamine derivatives to form the sulfonamide intermediate .
- Carboxamide formation : Coupling the intermediate with 2,4-dichlorobenzoic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane to achieve >95% purity .
Q. Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Sulfonamide formation | 4-Bromobenzenesulfonyl chloride, triethylamine | DCM | 75–85 |
| Carboxamide coupling | EDC, HOBt, RT, 24h | DMF | 60–70 |
| Purification | Silica gel chromatography | DCM/Hexane | N/A |
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonamide and carboxamide linkages (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected ~480–500 g/mol) .
- X-ray crystallography : Resolve crystal structure for stereochemical confirmation (e.g., C–S bond lengths ~1.76 Å) .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Solubility screening : Test in DMSO, PBS, and cell culture media (e.g., solubility >10 mM in DMSO for in vitro studies) .
- Stability profiling : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., cytochrome P450) or receptors .
- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl/Br groups) with antifungal activity .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm IC₅₀ consistency .
- Off-target profiling : Use kinome-wide screening to identify non-specific interactions .
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous validation protocols (e.g., Acta Crystallographica) .
Q. How are reaction mechanisms elucidated for sulfonamide intermediates?
- Kinetic isotope effects (KIE) : Study ²H/¹H substitution in amine groups to identify rate-determining steps .
- In situ FTIR : Monitor sulfonamide bond formation in real time (e.g., absorption bands at 1320–1160 cm⁻¹ for S=O) .
Q. What advanced purification techniques address low-yield challenges?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients for >99% purity .
- Crystallography-driven design : Modify substituents (e.g., replacing Br with CF₃) to improve crystal packing and yield .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
Q. Why do biological activity results vary between in vitro and in vivo models?
- Key factors :
- Metabolic degradation (e.g., hepatic clearance reducing bioavailability) .
- Plasma protein binding (e.g., >90% binding observed for sulfonamide derivatives) .
- Mitigation : Use prodrug strategies or nanoformulations to enhance stability .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques
| Technique | Application | Limitations |
|---|---|---|
| HRMS | Molecular weight confirmation | Requires high purity (>95%) |
| X-ray crystallography | Absolute stereochemistry | Requires single crystals |
| ¹H NMR | Functional group verification | Overlapping signals in aromatic regions |
Q. Table 2. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents sulfonamide hydrolysis |
| Solvent | DCM/DMF | Balances solubility and reactivity |
| Catalyst | Triethylamine | Neutralizes HCl byproduct |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
